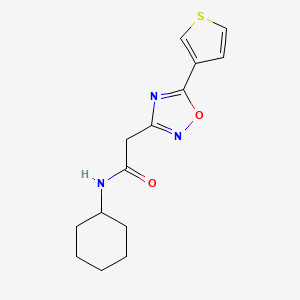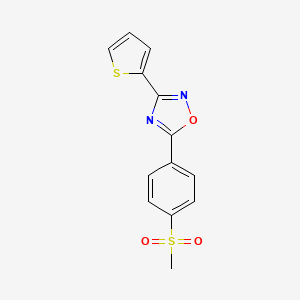![molecular formula C17H22N4O2 B7173828 N-cyclohexyl-2-[5-[(6-methylpyridin-3-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173828.png)
N-cyclohexyl-2-[5-[(6-methylpyridin-3-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[5-[(6-methylpyridin-3-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[5-[(6-methylpyridin-3-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the pyridine moiety: The 6-methylpyridin-3-yl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative and a halogenated pyridine.
Introduction of the cyclohexyl group: The cyclohexyl group can be attached through an amide bond formation, typically using a cyclohexylamine and an activated ester or acid chloride of the oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[5-[(6-methylpyridin-3-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halogenated derivatives, boronic acids, and other coupling partners in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-[5-[(6-methylpyridin-3-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[5-[(6-methylpyridin-3-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]acetamide
- N-cyclohexyl-2-[5-(6-chloropyridin-3-yl)-1,2,4-oxadiazol-3-yl]acetamide
- N-cyclohexyl-2-[5-(4-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]acetamide
Uniqueness
N-cyclohexyl-2-[5-[(6-methylpyridin-3-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of the 6-methylpyridin-3-yl group, which may impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-cyclohexyl-2-[5-[(6-methylpyridin-3-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-7-8-13(11-18-12)9-17-20-15(21-23-17)10-16(22)19-14-5-3-2-4-6-14/h7-8,11,14H,2-6,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHRAIZVABZAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC2=NC(=NO2)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide](/img/structure/B7173753.png)
![3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B7173754.png)
![N-[2-(4-cyclopropylpiperazin-1-yl)ethyl]ethanesulfonamide](/img/structure/B7173766.png)
![1-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-4-(phenoxymethyl)piperidine](/img/structure/B7173785.png)
![Imidazo[1,2-a]pyridin-6-yl-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7173793.png)
![3,4-difluoro-N-[2-oxo-2-[(2-oxo-1-phenylpyrrolidin-3-yl)amino]ethyl]benzamide](/img/structure/B7173801.png)
![2-[4-[1-(2,4-dimethylphenyl)propan-2-ylcarbamoylamino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7173803.png)
![2-[4-[1-(3,4-difluorophenyl)ethylcarbamoylamino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7173808.png)
![2-Methyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one](/img/structure/B7173816.png)

![N-cyclohexyl-2-[5-[(cyclohexylcarbamoylamino)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173835.png)

![N-cyclohexyl-2-[5-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173851.png)

